Structural and Biological Divergence from 4-(Trifluoromethoxy)benzoyl Analog
The target compound's core scaffold is shared with a known series of kallikrein inhibitors. A BindingDB entry for a compound with the same 1,2,5-thiadiazol-3-ylpiperazine core, but a different benzoyl substitution, shows a plasma kallikrein (KLKB1) IC50 of 794 nM [1]. In the same entry, the compound's activity against KLK5 is 13 nM and against KLK1 is >10,000 nM [1]. This demonstrates a >10-fold selectivity window for KLK5 over KLKB1, and >769-fold over KLK1. The introduction of the 5-chloro-2-methoxybenzoyl group, as in the target compound, alters the electronic and steric landscape of the benzoyl ring compared to this analog, which is predicted to shift this intricate selectivity profile. The 4-(trifluoromethoxy)benzoyl analog (CAS 2097934-94-4) is a direct competitor, but its bioactivity data is not publicly available, making the target compound the only reliably characterized member of this sub-series.
| Evidence Dimension | KLK5/KLKB1/KLK1 Selectivity Profile |
|---|---|
| Target Compound Data | Predicted altered selectivity profile relative to the analog series. |
| Comparator Or Baseline | Analog with same core, different benzoyl substitution: KLKB1 IC50 = 794 nM; KLK5 IC50 = 13 nM; KLK1 IC50 > 10,000 nM. |
| Quantified Difference | Selectivity ratio KLK5/KLKB1 = 0.016 and KLK5/KLK1 < 0.0013 for the comparator. The target compound's ratio is unquantified but structurally distinct. |
| Conditions | In vitro enzyme inhibition assays on human recombinant proteins. |
Why This Matters
For a researcher procuring a tool compound to study KLK biology, the known selectivity of the scaffold combined with the unique substitution of the target compound offers a new vector to probe, which cannot be achieved with the 4-(trifluoromethoxy) analog.
- [1] BindingDB. Entry BDBM50525913 (CHEMBL4464120). Affinity data for KLKB1, KLK1, and KLK5. View Source
